molecular formula C12H11NO3 B13574879 1-Methoxy-3-methylisoquinoline-7-carboxylicacid

1-Methoxy-3-methylisoquinoline-7-carboxylicacid

Cat. No.: B13574879
M. Wt: 217.22 g/mol
InChI Key: ZOTMAFBRNXUYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-methylisoquinoline-7-carboxylic acid is an organic compound with the molecular formula C12H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-Methoxy-3-methylisoquinoline-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the methylation of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-Methoxy-3-methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methoxy-3-methylisoquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

1-Methoxy-3-methylisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives, such as:

    1-Methylisoquinoline-7-carboxylic acid: Similar structure but lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    3-Methoxyisoquinoline-7-carboxylic acid: Similar structure but lacks the methyl group, which may affect its chemical properties and applications.

    1-Methoxyisoquinoline-7-carboxylic acid:

The uniqueness of 1-Methoxy-3-methylisoquinoline-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-methoxy-3-methylisoquinoline-7-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-5-8-3-4-9(12(14)15)6-10(8)11(13-7)16-2/h3-6H,1-2H3,(H,14,15)

InChI Key

ZOTMAFBRNXUYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)C(=N1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.